Thiazolidine-2,4-dicarboxylic Acid: A Comprehensive Technical Guide
Thiazolidine-2,4-dicarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine-2,4-dicarboxylic acid is a heterocyclic organic compound with a core thiazolidine ring substituted with two carboxylic acid groups. This molecule has garnered significant interest in the fields of medicinal chemistry and drug development due to its role as a prodrug of L-cysteine and its potential involvement in cellular responses to oxidative stress. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.
Chemical Structure and Identification
Thiazolidine-2,4-dicarboxylic acid is a saturated five-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. Carboxylic acid groups are attached to carbons 2 and 4. The stereochemistry at these two chiral centers is crucial for its biological activity.
Table 1: Chemical Identifiers for Thiazolidine-2,4-dicarboxylic Acid
| Identifier | Value | Citation |
| IUPAC Name | 1,3-thiazolidine-2,4-dicarboxylic acid | [1] |
| CAS Number | 30097-06-4 | [2] |
| Molecular Formula | C₅H₇NO₄S | [2] |
| Molecular Weight | 177.17 g/mol | [2] |
| SMILES | C1C(NC(S1)C(=O)O)C(=O)O | |
| InChI Key | DAXBISKSIDBYEU-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of thiazolidine-2,4-dicarboxylic acid are essential for its handling, formulation, and understanding its behavior in biological systems.
Table 2: Physicochemical Data for Thiazolidine-2,4-dicarboxylic Acid
| Property | Value | Citation |
| Melting Point | 199-202 °C | [1] |
| Appearance | White to almost white crystalline powder | |
| pKa₁ | 1.70 ± 0.02 (carboxylic group at C-2) | |
| pKa₂ | 2.31 ± 0.03 (carboxylic group at C-4) | |
| pKa₃ | 5.86 ± 0.05 (heterocyclic —NH— group) | |
| Purity | ≥ 98% (HPLC) | [2] |
Experimental Protocols
Synthesis of Thiazolidine-2,4-dicarboxylic Acid
The synthesis of thiazolidine-2,4-dicarboxylic acid and its derivatives typically involves the condensation reaction between L-cysteine and a carbonyl compound, in this case, glyoxylic acid. The following is a representative protocol based on general methods described in the literature.[3]
Materials:
-
L-cysteine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
To this solution, add an equimolar amount of glyoxylic acid monohydrate.
-
Stir the reaction mixture at room temperature for 10-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
A white precipitate of thiazolidine-2,4-dicarboxylic acid will form.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]
-
Dry the purified crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the thiazolidine ring protons and the carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, including the two carbonyl carbons of the carboxylic acid groups.
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a crucial technique for assessing the purity of the synthesized compound.[2] Chiral HPLC methods can be developed for the separation of enantiomers.
Biological Activity and Signaling Pathways
Thiazolidine-2,4-dicarboxylic acid and its derivatives are primarily recognized for their role as prodrugs of L-cysteine.[4][5] L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. However, direct administration of L-cysteine can be toxic. Thiazolidine-2,4-dicarboxylic acid provides a mechanism for intracellular delivery of L-cysteine.
The proposed mechanism involves the non-enzymatic opening of the thiazolidine ring within the cell, releasing L-cysteine.[4] This subsequently boosts intracellular GSH levels, which can protect cells from oxidative stress.[5] For instance, 2-methyl-thiazolidine-2,4-dicarboxylic acid, a closely related derivative, has been shown to increase the proliferation of IL-2 dependent CTLL-2 cells and significantly raise intracellular levels of non-protein sulfhydryls.[6]
While the direct signaling pathways modulated by thiazolidine-2,4-dicarboxylic acid are not extensively detailed, its primary effect is the augmentation of the glutathione antioxidant system.
It is important to distinguish the biological activity of thiazolidine-2,4-dicarboxylic acid from that of thiazolidine-2,4-diones (TZDs), such as rosiglitazone and pioglitazone. TZDs are a class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[7][8][9][10] The dicarboxylic acid derivative does not share this mechanism of action.
Applications in Research and Drug Development
The ability of thiazolidine-2,4-dicarboxylic acid to serve as an effective L-cysteine prodrug makes it a valuable tool in various research contexts:
-
Studying Oxidative Stress: It can be used to investigate the role of glutathione in protecting cells against various forms of oxidative damage.
-
Drug Delivery: The thiazolidine scaffold can be explored for the targeted delivery of other therapeutic agents.
-
Therapeutic Potential: As a cysteine donor, it has potential therapeutic applications in conditions associated with glutathione deficiency or high oxidative stress. For example, derivatives have been investigated for their protective effects against acetaminophen-induced hepatotoxicity.[4]
Conclusion
Thiazolidine-2,4-dicarboxylic acid is a molecule with significant potential in biomedical research and drug development. Its well-defined chemical structure and its function as an L-cysteine prodrug provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating the specific signaling pathways it may modulate beyond its role in glutathione synthesis and on optimizing its structure for enhanced efficacy and targeted delivery.
References
- 1. Thiazolidine-2,4-dicarboxylic acid - Analytica Chemie [analyticachemie.in]
- 2. labproinc.com [labproinc.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
